molecular formula C28H39N3O4 B1682991 Porphyrin precursor CAS No. 149365-62-8

Porphyrin precursor

Cat. No.: B1682991
CAS No.: 149365-62-8
M. Wt: 481.6 g/mol
InChI Key: OOOQNKMJLOLMHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPY-5628 involves the reaction of 3,4-diethylpyrrole with formaldehyde and 3-hydroxypropyl-3-methylpyrrole-2-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of TPY-5628 can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

TPY-5628 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TPY-5628 has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes involving pyrrole derivatives.

    Medicine: Investigated for its potential use in the development of anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and photosensitizers

Mechanism of Action

The mechanism of action of TPY-5628 involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, TPY-5628 has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-((3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene))bis(4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde)
  • 2,2’:6’,2’'-terpyridine
  • 4’-substituted terpyridine ligands

Uniqueness

TPY-5628 stands out due to its unique structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in the synthesis of biologically active molecules and in applications requiring high thermal stability and conductivity .

Properties

IUPAC Name

5-[[3,4-diethyl-5-[[5-formyl-3-(3-hydroxypropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4-(3-hydroxypropyl)-3-methyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O4/c1-5-19-20(6-2)24(14-26-22(10-8-12-33)18(4)28(16-35)31-26)29-23(19)13-25-21(9-7-11-32)17(3)27(15-34)30-25/h15-16,29-33H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQNKMJLOLMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1CC)CC2=C(C(=C(N2)C=O)C)CCCO)CC3=C(C(=C(N3)C=O)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459675
Record name AGN-PC-004ZVA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149365-62-8
Record name AGN-PC-004ZVA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7H, FIG. 7. 2,5-Bis[(3-acetoxypropyl-5-formyl-4-methylpyrrol-2-yl)methyl]-3,4-diethylpyrrole 7G (5.98 g, 0.011 mol) and LiOH (1.76 g, 0.042 mol) were added to 400 mL of 95% methanol, which had been degassed with nitrogen prior to use, add the mixture heated to reflux under a nitrogen atmosphere. The reaction became homogeneous when heated. After heating for 1.25 hours, the reaction was allowed to cool to room temperature. The product precipitated as a tan color solid as the reaction cooled. The volume of the reaction mixture was reduced to 75 mL on a rotary evaporator and the resulting slurry placed in the freezer for several hours. The product was filtered, and then purified by forming a slurry with 400 mL of methanol and 50 mL of water and heating close to boiling. The slurry was first cooled to room temperature, reduced to 1/2 volume under reduced pressure, and placed in the freezer for several hours. The product was collected by filtration and vacuum dried to yield 4.96 g of a tan powder (94%): 1H NMR (CD3OD, 300 MHz): δ0.96 (6H, t, CH2CH3), 1.49 (4H, p, CH2CH2CH2OH), 2.25 (6H, s, pyrrole-CH3), 2.32-2.43 (8H, m, CH2CH3 and CH2CH2CH2OH), 3.46 (4H, t, CH2CH2CH2OH), 3.85 (4H, s, (pyrrole)2 --CH2),9.34 (2H, s, CHO); CI MS (M+) 480; HRMS (M)+, 481.2942 (calc for C28H39N3O4, 481.2941).
Name
2,5-Bis[(3-acetoxypropyl-5-formyl-4-methylpyrrol-2-yl)methyl]-3,4-diethylpyrrole
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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